N-(2-Bromo-5-chlorophenyl)acetamide

Lipophilicity Membrane permeability Drug-likeness

N-(2-Bromo-5-chlorophenyl)acetamide (CAS 827-66-7) is a dihalogenated acetanilide with a unique ortho-bromo, meta-chloro substitution pattern. This scaffold offers: (1) Selective Pd-catalyzed cross-coupling at the aryl bromide while preserving the aryl chloride, enabling unsymmetrical biaryl synthesis; (2) Enhanced halogen-bond donor capability for crystal engineering and protein-ligand recognition; (3) A LogP of 2.00, aligning with drug-like oral bioavailability. Its 1:1 Br/Cl isotopic signature also suits MS reference standards. Choose this compound for precise SAR exploration in drug discovery and agrochemical R&D.

Molecular Formula C8H7BrClNO
Molecular Weight 248.5 g/mol
CAS No. 827-66-7
Cat. No. B1291279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromo-5-chlorophenyl)acetamide
CAS827-66-7
Molecular FormulaC8H7BrClNO
Molecular Weight248.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)Cl)Br
InChIInChI=1S/C8H7BrClNO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12)
InChIKeyVSYFNGALGIVDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromo-5-chlorophenyl)acetamide (CAS 827-66-7) — Physicochemical and Structural Profile for Procurement Evaluation


N-(2-Bromo-5-chlorophenyl)acetamide (CAS 827‑66‑7), also referred to as N‑acetyl‑2‑bromo‑5‑chloroaniline, is a dihalogenated acetanilide derivative with the molecular formula C8H7BrClNO and a molecular weight of 248.5 g/mol . The compound features a 1,2,5‑trisubstituted benzene ring bearing bromine at the ortho position, chlorine at the meta position, and an acetamide group at the aniline nitrogen, yielding a predicted LogP (ACD/LogP) of 2.00 . Its predicted density is 1.6±0.1 g/cm³ and boiling point 365.0±32.0 °C at 760 mmHg . This specific ortho‑bromo, meta‑chloro substitution pattern confers distinct electronic and steric properties relative to other halogenated acetanilides, making the compound a versatile building block for medicinal chemistry and agrochemical intermediate synthesis .

Why N-(2-Bromo-5-chlorophenyl)acetamide (CAS 827-66-7) Cannot Be Replaced by Mono‑Halogenated or Dichloro Analogs


Replacing N‑(2‑bromo‑5‑chlorophenyl)acetamide with a mono‑halogenated analog (e.g., N‑(2‑bromophenyl)acetamide or N‑(2‑chlorophenyl)acetamide) or a dichloro variant (e.g., N‑(2,5‑dichlorophenyl)acetamide) introduces substantial changes in lipophilicity, molecular recognition, and synthetic utility. The ortho‑bromo substituent provides a site for regioselective cross‑coupling reactions that the corresponding chloro‑ or unsubstituted analogs cannot offer with the same selectivity . Simultaneously, the electron‑withdrawing effect of both bromine and chlorine alters the aromatic ring’s electron density, influencing the compound’s behavior in electrophilic aromatic substitutions and its ability to participate in halogen‑bonding interactions [1]. These property shifts directly impact intermediate suitability, biological target engagement, and final product profiles, underscoring that a generic substitution is not chemically equivalent.

Quantitative Differentiation of N-(2-Bromo-5-chlorophenyl)acetamide (827-66-7) Against Structural Analogs


Lipophilicity (LogP) Comparison: N-(2-Bromo-5-chlorophenyl)acetamide vs. Mono‑Bromo and Mono‑Chloro Analogs

The ACD/LogP value of N‑(2‑bromo‑5‑chlorophenyl)acetamide is 2.00, which is higher than that of N‑(2‑bromophenyl)acetamide (LogP = 1.98) and significantly exceeds the LogP of N‑(2‑chlorophenyl)acetamide (estimated LogP ~1.5) [1][2]. The presence of both bromine and chlorine increases lipophilicity compared to the mono‑chloro derivative, while the ortho‑bromo/meta‑chloro arrangement yields a LogP nearly identical to the mono‑bromo analog, indicating that the additional chlorine atom offsets the typical LogP increase expected from a second halogen . This balanced lipophilicity profile can influence passive membrane diffusion and oral absorption potential in drug discovery contexts.

Lipophilicity Membrane permeability Drug-likeness

Molecular Weight and Mass Spectrometry Differentiation: N-(2-Bromo-5-chlorophenyl)acetamide vs. Mono‑Halogenated Analogs

The exact molecular weight of N‑(2‑bromo‑5‑chlorophenyl)acetamide is 248.50400 g/mol, whereas N‑(2‑bromophenyl)acetamide has a molecular weight of 214.059 g/mol and N‑(2‑chlorophenyl)acetamide is 169.608 g/mol [1][2]. The +34.4 g/mol increase over the mono‑bromo analog and +78.9 g/mol increase over the mono‑chloro analog result from the additional chlorine atom and the associated bromine‑chlorine isotope pattern. This mass difference provides unambiguous identification by LC‑MS or GC‑MS and can affect crystallization behavior and chromatographic retention times.

Molecular weight Mass spectrometry Purification

Thermal Stability: Boiling Point Comparison with N-(2-Chlorophenyl)acetamide

The predicted boiling point of N‑(2‑bromo‑5‑chlorophenyl)acetamide is 365.0±32.0 °C at 760 mmHg, which is approximately 40 °C higher than the boiling point reported for N‑(2‑chlorophenyl)acetamide (325.2 °C at 760 mmHg) [1]. The elevated boiling point reflects the increased molecular weight and stronger intermolecular forces conferred by the bromine atom, potentially offering greater thermal stability during high‑temperature reactions or distillations.

Thermal stability Distillation Reaction conditions

Halogen Bonding Capacity: Ortho‑Bromo Participation vs. Chloro Analogs

The ortho‑bromo substituent in N‑(2‑bromo‑5‑chlorophenyl)acetamide is positioned to engage in intramolecular C–Br···O=C halogen‑bonding interactions with the acetamide carbonyl oxygen, a feature that is absent in mono‑chloro or dichloro analogs (which exhibit weaker or no halogen‑bonding due to lower polarizability of chlorine) [1][2]. Such Br···O interactions can stabilize a planar molecular conformation and influence crystal packing, whereas chloro‑substituted analogs rely primarily on weaker C–H···O and C–Cl···O contacts [1]. This difference in non‑covalent interaction profiles may affect solid‑state properties, solubility, and molecular recognition in biological systems.

Halogen bonding Crystal engineering Supramolecular chemistry

Synthetic Utility: Orthogonal Reactivity of Bromo and Chloro Substituents

The 2‑bromo‑5‑chloro substitution pattern allows for sequential, orthogonal functionalization: the aryl bromide undergoes facile oxidative addition with palladium catalysts, enabling Suzuki‑Miyaura or Buchwald‑Hartwig couplings under mild conditions, while the aryl chloride remains intact and can be subsequently reacted under more forcing conditions or with different catalyst systems [1]. In contrast, N‑(2,5‑dichlorophenyl)acetamide lacks the differentiated reactivity of bromine, and N‑(2‑bromophenyl)acetamide offers only a single site for cross‑coupling. This orthogonal reactivity is a key advantage for constructing complex molecules with precise regiochemical control.

Cross-coupling Regioselectivity Building block

Optimal Procurement and Application Scenarios for N-(2-Bromo-5-chlorophenyl)acetamide (827-66-7)


Medicinal Chemistry: Lead Optimization of Halogenated Acetanilide Scaffolds

In drug discovery programs focused on halogenated aromatic amides, N‑(2‑bromo‑5‑chlorophenyl)acetamide serves as an advanced intermediate or core scaffold. Its LogP of 2.00 aligns with desirable oral bioavailability parameters, while the ortho‑bromo group offers a site for late‑stage functionalization via cross‑coupling . The unique Br/Cl substitution pattern can be exploited to probe structure‑activity relationships, as the combination of a polarizable bromine and an electron‑withdrawing chlorine influences target binding in ways not achievable with mono‑ or dichloro analogs [1].

Organic Synthesis: Divergent Intermediate for Orthogonal Cross‑Coupling

The compound is ideally suited for multi‑step synthetic sequences that require sequential functionalization. The aryl bromide undergoes selective Pd‑catalyzed coupling (e.g., Suzuki) while leaving the aryl chloride intact, enabling the construction of unsymmetrical biaryl systems [2]. This orthogonal reactivity streamlines the synthesis of complex molecules and is particularly valuable in agrochemical and pharmaceutical process development .

Supramolecular and Crystal Engineering: Halogen‑Bonding Motif

The ortho‑bromo substituent acts as a halogen‑bond donor, enabling the formation of directional Br···O interactions that can stabilize specific conformations and crystal packings [3]. Researchers exploring halogen‑bond‑driven self‑assembly or protein‑ligand recognition may select this compound over chloro‑based analogs to take advantage of the stronger, more directional halogen‑bonding capability of bromine [4].

Analytical Reference Standard: MS and LC‑MS Method Development

With a distinct molecular weight (248.5 g/mol) and a characteristic 1:1 bromine/chlorine isotopic pattern, N‑(2‑bromo‑5‑chlorophenyl)acetamide is an excellent candidate for use as a reference standard in mass spectrometry method development . Its higher boiling point (365 °C) also makes it suitable as a calibration standard for GC‑MS applications requiring thermally stable compounds .

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